molecular formula C7H12O2 B15197333 rel-(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol

rel-(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol

Cat. No.: B15197333
M. Wt: 128.17 g/mol
InChI Key: HNMVZUWXQLASRL-VZFHVOOUSA-N
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Description

rel-(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol: is a bicyclic compound with a unique structure that includes two hydroxyl groups attached to a seven-membered ring system. This compound is known for its rigidity and stereochemical properties, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as norbornene or its derivatives.

    Hydroxylation: The introduction of hydroxyl groups can be achieved through various hydroxylation reactions. One common method is the use of osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to achieve dihydroxylation.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired diol in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diol into other functionalized derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used to replace hydroxyl groups with other substituents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers, esters, or halides.

Scientific Research Applications

Chemistry

    Stereochemistry Studies: The rigid structure of rel-(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol makes it an ideal model for studying stereochemical effects in chemical reactions.

    Catalysis: It can be used as a ligand in catalytic reactions to influence the selectivity and efficiency of the process.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.

Medicine

    Drug Development: Its unique structure can be utilized in the design of new pharmaceutical compounds with specific biological activities.

Industry

    Material Science: The compound can be used in the synthesis of polymers and other materials with desirable mechanical properties.

Mechanism of Action

The mechanism by which rel-(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol exerts its effects depends on its interaction with molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved can vary depending on the biological context and the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A related bicyclic compound without hydroxyl groups.

    Norbornene: A similar compound with a double bond in the ring system.

    Camphor: A bicyclic compound with a ketone functional group.

Uniqueness

rel-(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(1R,2S,3S,4S)-bicyclo[2.2.1]heptane-2,3-diol

InChI

InChI=1S/C7H12O2/c8-6-4-1-2-5(3-4)7(6)9/h4-9H,1-3H2/t4-,5+,6-,7-/m0/s1

InChI Key

HNMVZUWXQLASRL-VZFHVOOUSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]([C@H]2O)O

Canonical SMILES

C1CC2CC1C(C2O)O

Origin of Product

United States

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